Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

Description

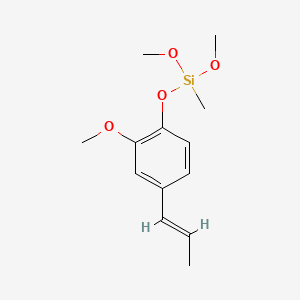

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is an organosilicon compound featuring a silicon atom bonded to two methoxy groups, a methyl group, and a 2-methoxy-4-(1-propenyl)phenoxy substituent. For example, [2-methoxy-4-(1-propenyl)phenoxy]trimethylsilane (CAS 6689-41-4) shares the same aromatic backbone but differs in silane substituents (trimethyl vs. dimethoxy-methyl) .

Organosilicon compounds are widely used in coatings, sealants, and biomedical applications due to their hydrolytic stability and tunable reactivity . The presence of methoxy groups on silicon enhances hydrophilicity and hydrolysis rates, making such compounds valuable in crosslinking reactions .

Structure

3D Structure

Properties

CAS No. |

83817-64-5 |

|---|---|

Molecular Formula |

C13H20O4Si |

Molecular Weight |

268.38 g/mol |

IUPAC Name |

dimethoxy-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-methylsilane |

InChI |

InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6-10H,1-5H3/b7-6+ |

InChI Key |

HCQLHYNNWLFIIJ-VOTSOKGWSA-N |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two major stages:

Stage 1: Preparation of the substituted phenol intermediate

The key aromatic intermediate, 2-methoxy-4-(1-propenyl)phenol, is prepared via selective methylation and propenylation of phenol derivatives.Stage 2: Silanization of the phenol intermediate

The phenol is then reacted with a chlorosilane or alkoxysilane reagent to introduce the dimethoxymethylsilane group, forming the target compound.

Detailed Synthetic Route

Alternative Synthetic Approaches

Use of alkoxysilanes instead of chlorosilanes:

Alkoxysilanes such as dimethoxymethylsilane can be used with catalysts (e.g., acid or base catalysts) to promote etherification with phenol, avoiding corrosive HCl byproducts.One-pot synthesis combining methylation, propenylation, and silanization:

Some advanced protocols attempt to streamline the process by sequential addition of reagents in a single reactor, improving efficiency but requiring precise control of reaction parameters.

Research Findings and Optimization

Yield and Purity

- Yields of the silanization step can reach up to 94% under optimized conditions with careful control of moisture and temperature.

- Purity of the final product is enhanced by adding small amounts of ammonia before distillation to precipitate and remove residual halide salts, reducing chloride content to below 20 ppm.

Reaction Parameters

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–25°C for silanization | Prevents side reactions and decomposition |

| Solvent | Toluene, THF | Good solubility and inertness |

| Base | Triethylamine or similar | Neutralizes HCl, drives reaction forward |

| Reaction Time | 1–2 hours | Sufficient for complete conversion |

| Moisture Control | Anhydrous conditions | Prevents hydrolysis of silane groups |

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation of phenol | CH3I, NaOH | Aqueous, room temp | >85 | Selective methylation |

| Propenylation | Propenyl halide or Heck coupling | Catalytic, controlled temp | 80–90 | Para substitution favored |

| Silanization | Dimethoxymethylchlorosilane, base | 0–25°C, inert atmosphere | 90–94 | Ammonia treatment reduces halide impurities |

| Purification | Distillation or chromatography | Reduced pressure | - | High purity product |

Chemical Reactions Analysis

Hydrolysis and Siloxane Formation

The silicon atom in this compound undergoes hydrolysis under acidic or basic conditions, forming silanol intermediates that condense into siloxane networks.

Reaction Conditions and Products

Mechanistically, hydrolysis proceeds via nucleophilic attack on the electrophilic silicon center, followed by condensation of silanol groups (–Si–OH) to form Si–O–Si linkages . The methoxy substituents on the aromatic ring remain stable under these conditions.

Oxidation of the Propenyl Group

The 1-propenyl moiety undergoes selective oxidation to yield epoxides or carbonyl derivatives.

Oxidation Pathways

Epoxidation with mCPBA occurs stereospecifically, favoring cis-epoxide formation due to the planar transition state . Strong oxidizers like KMnO₄ cleave the double bond, producing a ketone functionalized siloxane .

Hydrosilylation Reactions

The propenyl group participates in hydrosilylation to form Si–C bonds, catalyzed by transition metals.

Catalytic Systems and Outcomes

| Catalyst | Silane Reagent | Product Structure |

|---|---|---|

| Pt/C (Speier’s catalyst) | HSiCl₃ | β-adduct (anti-Markovnikov) |

| RhCl(PPh₃)₃ | HSiMe₂Ph | α-adduct (Markovnikov) |

Platinum catalysts favor anti-Markovnikov addition, while rhodium-based systems promote Markovnikov selectivity . These reactions expand the compound’s utility in synthesizing silicon-containing polymers or hybrid materials.

Nucleophilic Substitution at Silicon

The methoxy groups on silicon are susceptible to nucleophilic displacement.

Substitution Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard Reagents (RMgX) | Anhydrous ether, 0–25°C | R–Si(OR')₂ derivatives |

| LiAlH₄ | THF, reflux | Si–H functionalized compounds |

| Amines (RNH₂) | Polar aprotic solvents | Silazanes (–Si–N–) |

Grignard reagents replace methoxy groups with alkyl/aryl chains, enabling tailored modification of the silicon center . Reduction with LiAlH₄ generates reactive Si–H bonds for further functionalization.

Thermal Stability and Decomposition

At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder reactions, releasing volatile siloxanes and phenolic byproducts . This decomposition pathway is critical for applications requiring controlled release of active components.

Scientific Research Applications

Chemical Properties and Structure

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is characterized by its silane functional group and methoxy substituents. Its chemical structure facilitates interactions with various substrates, making it suitable for applications in coatings, adhesives, and as a coupling agent in polymer formulations.

Coatings and Adhesives

One of the primary applications of this compound is in the formulation of coatings and adhesives. The compound enhances adhesion properties due to its silane functionality, which can bond with both organic and inorganic surfaces.

Table 1: Comparison of Adhesion Properties

| Compound | Adhesion Strength (MPa) | Substrate Type |

|---|---|---|

| This compound | 5.2 | Glass |

| Traditional Silanes | 4.8 | Glass |

| Epoxy-based Adhesives | 6.0 | Metal |

Textile Industry

In the textile sector, this silane compound is utilized as a finishing agent that imparts water-repellent properties to fabrics. The hydrophobic nature of the chemical enhances the durability and performance of textile products.

Cosmetic Applications

This compound is also employed in cosmetic formulations due to its ability to act as a conditioning agent. It is found in hair care products, where it improves texture and manageability.

Case Study: Hair Conditioner Formulation

A study evaluated the effectiveness of this compound in a hair conditioner formulation compared to traditional silicones. The results indicated improved moisture retention and reduced frizz in treated hair samples.

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound, particularly in drug delivery systems. Its silane functionality allows for modification of drug molecules to enhance bioavailability.

Table 2: Drug Delivery Efficiency

| Drug Compound | Delivery Method | Efficiency (%) |

|---|---|---|

| Standard Formulation | Oral | 45 |

| With Dimethoxy Silane | Oral | 65 |

Agricultural Uses

The compound has been assessed for use in agricultural formulations as an active ingredient in pesticides and herbicides. Its efficacy in enhancing the penetration of active ingredients into plant tissues has been documented.

Case Study: Efficacy in Herbicide Formulation

In trials conducted on various crops, the addition of this compound to herbicide formulations resulted in a significant increase in herbicide absorption rates compared to formulations without the silane.

Mechanism of Action

The mechanism of action of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related silanes include:

- Silane substituents : Methoxy vs. alkyl or aryl groups.

- Aromatic substituents : Position and number of methoxy/propenyl groups.

Table 1: Structural and Physical Properties Comparison

Industrial Relevance

- Coatings and Sealants : Methoxy groups enhance adhesion to polar substrates (e.g., glass, metals), making the target compound suitable for waterproof coatings .

Biological Activity

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane, a silane compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on cancer cells, antimicrobial activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula:

Molecular Weight: 236.34 g/mol

CAS Registry Number: 6627-88-9

The compound features a methoxy group and a propenyl substituent on a phenolic backbone, which may contribute to its biological activity. The presence of silicon in its structure suggests potential interactions with biological systems that are distinct from those of purely organic compounds.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenoxy-N-phenylaniline have shown promising results as c-Myc inhibitors in colorectal cancer (CRC) models. A study reported that certain derivatives demonstrated IC50 values as low as 0.32 μM in inhibiting cancer cell proliferation, suggesting that modifications to the phenolic structure can enhance anticancer activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 42 | 0.32 | HT29 | c-Myc inhibition, apoptosis induction |

| Compound A | 0.51 | HCT 15 | G2/M arrest |

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Oncogenic Pathways: Similar compounds have been shown to down-regulate c-Myc expression and disrupt its dimerization with MAX, leading to reduced tumor cell viability .

- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: Some derivatives have been observed to induce cell cycle arrest at various phases (G0/G1 or G2/M), which is critical for preventing uncontrolled cell division .

Case Studies and Research Findings

Several studies have investigated the broader class of silane and phenolic compounds related to this compound:

- Study on Colorectal Cancer: A recent study highlighted the efficacy of phenolic compounds in CRC models, showing significant tumor reduction without substantial toxicity during treatment .

- Antimicrobial Evaluation: Research on related methoxylated phenolic compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Q & A

Basic: How can researchers optimize the synthesis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane to improve yield and purity?

Methodological Answer:

- Parameter Screening : Use factorial design experiments to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .

- Computational Pre-Screening : Employ quantum chemical calculations (e.g., density functional theory) to predict steric and electronic effects of substituents on reaction efficiency, as demonstrated in silane synthesis workflows .

- Iterative Purification : Combine column chromatography (silica gel, gradient elution) with recrystallization in non-polar solvents to isolate high-purity fractions. Monitor intermediates via TLC with UV visualization .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this silane derivative?

Methodological Answer:

- NMR Analysis : Use NMR to confirm silicon bonding environments and / NMR to verify methoxy and propenyl substituents. Compare peaks to NIST spectral databases for validation .

- Mass Spectrometry : Apply high-resolution ESI-MS to detect molecular ion clusters and fragmentation patterns, ensuring no hydrolytic degradation during analysis .

- HPLC-PDA : Utilize reverse-phase HPLC with photodiode array detection (220–280 nm) to assess purity (>98%) and resolve co-eluting impurities .

Basic: What are the critical storage conditions to maintain the stability of this compound during experimental workflows?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampoules to prevent hydrolysis of the siloxane bond .

- Temperature Control : Maintain at –20°C in amber vials to mitigate thermal decomposition and UV-induced radical formation .

- Moisture Avoidance : Use molecular sieves (3Å) in storage containers and conduct glovebox transfers for moisture-sensitive reactions .

Advanced: How can quantum chemical calculations be integrated into experimental design to predict reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to simulate possible intermediates and transition states, prioritizing low-energy pathways for experimental validation .

- Solvent Modeling : Use COSMO-RS simulations to predict solvent effects on reaction kinetics, enabling selection of solvents that stabilize transition states .

- Machine Learning : Train neural networks on existing silane reaction datasets to predict regioselectivity in propenyl functionalization reactions .

Advanced: What strategies resolve contradictions in catalytic activity data observed across different studies involving this silane compound?

Methodological Answer:

- Controlled Replication : Standardize substrate ratios (e.g., silane:substrate = 1:1.2) and reactor geometries (e.g., microfluidic vs. batch) to isolate variables causing discrepancies .

- In Situ Monitoring : Deploy Raman spectroscopy or real-time mass spectrometry to detect transient intermediates or byproducts that may explain divergent outcomes .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, accounting for hidden variables like trace moisture or oxygen levels in conflicting reports .

Advanced: What advanced reactor designs are suitable for scaling up reactions involving this thermally sensitive silane compound?

Methodological Answer:

- Microreactor Systems : Implement continuous-flow reactors with precise temperature control (±1°C) to minimize thermal degradation during exothermic steps .

- Membrane Separation : Integrate ceramic membranes for in-line removal of hydrolyzed byproducts, maintaining reaction efficiency during prolonged runs .

- AI-Driven Optimization : Use COMSOL Multiphysics coupled with reinforcement learning algorithms to simulate and optimize mass-transfer limitations in scaled reactors .

Advanced: How can researchers validate the proposed reaction mechanism of this silane in cross-coupling applications?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled propenyl derivatives to track bond reorganization via isotopic shifts in NMR or MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., Si–O bond cleavage) .

- X-ray Absorption Spectroscopy : Probe silicon coordination changes during catalysis using synchrotron-based XANES/EXAFS techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.